N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-19(2)11-25-16-10-14(7-8-15(16)22-18(19)24)21-17(23)9-12-3-5-13(20)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSDCXRCJDUWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.5 g/mol. The compound features a benzo-fused oxazepine ring and an acetamide moiety, which contribute to its distinctive chemical properties.
Structural Representation
| Property | Details |
|---|---|
| Molecular Formula | C20H24N2O4 |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 922021-69-0 |
| Structural Features | Benzo-fused oxazepine ring |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of various enzymes involved in metabolic pathways.
Enzyme Inhibition Studies
Research indicates that this compound exhibits inhibitory effects on key enzymes such as squalene synthase and farnesyl diphosphate synthase. These enzymes are crucial in cholesterol biosynthesis and other lipid metabolic processes.
| Enzyme | IC50 (nM) |
|---|---|
| Squalene Synthase | 45 - 170 |
| Farnesyl Diphosphate Synthase | 0.54 - 0.84 |
Antimicrobial Activity
In addition to enzyme inhibition, the compound has shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
Case Studies
- Antibacterial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Antifungal Activity : Another study indicated that it effectively inhibited the growth of Candida albicans at concentrations as low as 16 µg/mL.
Toxicological Profile
While the biological activity is promising, understanding the toxicological profile is crucial for further development. Preliminary assessments indicate a moderate toxicity level in vitro; however, detailed in vivo studies are necessary to evaluate safety.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Oxazepine Ring : The initial step involves cyclization reactions using appropriate precursors under controlled conditions.
- Acetylation : The final product is obtained through acetylation of the amine group using acetic anhydride or acetyl chloride.
Q & A
Q. How can metabolic stability and cytochrome P450 interactions be assessed preclinically?
- Methodological Answer : Use human liver microsomes (HLM) with NADPH cofactor to measure intrinsic clearance. LC-MS/MS identifies metabolites (e.g., hydroxylation at the dimethyl group). CYP inhibition assays (fluorogenic substrates) screen for isoform-specific interactions. emphasizes correlating in vitro half-life (t1/2) with in vivo PK studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
